molecular formula C20H20BrN3O3S3 B2904034 4-(azepan-1-ylsulfonyl)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide CAS No. 325741-78-4

4-(azepan-1-ylsulfonyl)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2904034
CAS No.: 325741-78-4
M. Wt: 526.48
InChI Key: MTLGXDZYNVECIQ-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is part of a class of molecules that incorporate both a sulfonamide and a thiazole moiety, structural features that are frequently investigated for their potential biological activity in medicinal chemistry . Compounds with this core structure are of significant interest in early-stage drug discovery, particularly for developing novel antibacterial agents . Related N-(thiazol-2-yl)-benzamide analogs have been identified in screening campaigns as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for studying this receptor's function . The molecular structure, which includes an azepane ring linked via a sulfonyl group and a brominated thiophene-substituted thiazole, suggests potential for modulating protein-protein interactions, similar to how other azepan-1-ylsulfonyl compounds have been explored as inhibitors for bromodomain-containing proteins like ATAD2 . Researchers can utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization programs. Its mechanism of action is likely target-specific, but based on analogous structures, it may function through competitive enzyme inhibition or as a negative allosteric modulator of ion channels . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S3/c21-18-10-9-17(29-18)16-13-28-20(22-16)23-19(25)14-5-7-15(8-6-14)30(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLGXDZYNVECIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Thiazole/Thiophene) Sulfonyl Group Melting Point (°C) Key References
Target Compound: 4-(azepan-1-ylsulfonyl)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide C₂₃H₂₃BrN₄O₃S₂ (est.) 5-Bromothiophen-2-yl Azepane-1-sulfonyl N/A
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide C₂₈H₂₇N₃O₄S₂ 4-Phenoxyphenyl Azepane-1-sulfonyl N/A
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide C₁₇H₁₂Cl₂N₂O₃S₂ 2,4-Dichlorophenyl Methylsulfonyl N/A
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) C₁₇H₁₅N₃O₃S₂ Pyridin-2-yl Ethylsulfonyl N/A (33% yield)
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) C₁₈H₁₆BrN₃O₂S₂ 4-Bromophenyl Dimethylsulfamoyl N/A

Key Observations:

Sulfonyl Group Variability: The azepane sulfonyl group in the target compound (7-membered ring) offers enhanced lipophilicity (XLogP3 ~5.7) compared to smaller sulfonamides like dimethylsulfamoyl (XLogP3 ~3.5) .

Thiazole Substituents: Bromothiophene in the target compound introduces a halogen-bonding motif, which may enhance binding to hydrophobic enzyme pockets (e.g., kinases or ion channels) compared to pyridinyl (7b) or dichlorophenyl () groups .

Synthetic Yields: Analogous compounds (e.g., 7a, 7b) show moderate yields (33–41%), suggesting challenges in coupling sterically hindered sulfonylbenzamides with aminothiazoles .

Preparation Methods

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The azepane sulfonyl group is introduced via nucleophilic substitution. 4-Chlorosulfonylbenzoic acid reacts with azepane in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to 25°C, 12 hr). The reaction proceeds with 85–90% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Reaction Conditions

Parameter Value
Solvent Anhydrous DCM
Base Triethylamine (2.5 eq)
Temperature 0°C → 25°C (gradual)
Reaction Time 12 hr
Yield 85–90%

Alternative Route: Direct Sulfonation

Benzoic acid is sulfonated using chlorosulfonic acid (ClSO₃H) in refluxing chloroform (60°C, 6 hr), followed by azepane substitution. This method yields 78–82% product but requires careful control of exothermic sulfonation.

Preparation of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of α-bromo-5-bromothiophen-2-yl ketone with thiourea.

Step 1: Synthesis of α-Bromo-5-bromothiophen-2-yl Ketone
5-Bromothiophene-2-carboxylic acid is converted to its acid chloride (SOCl₂, reflux, 4 hr), then reacted with diazomethane to form the diazoketone. Bromination with HBr/AcOH yields the α-bromo ketone (72% yield).

Step 2: Cyclocondensation with Thiourea
The α-bromo ketone and thiourea are refluxed in ethanol (80°C, 8 hr), forming the thiazole-2-amine. Yield: 65–70%.

Reaction Scheme
$$ \text{α-Bromo ketone} + \text{Thiourea} \xrightarrow{\text{EtOH, 80°C}} \text{Thiazol-2-amine} $$

Palladium-Catalyzed Cross-Coupling (Alternative)

For higher regioselectivity, Suzuki-Miyaura coupling introduces the bromothiophene moiety post-thiazole formation. 4-Bromothiazol-2-amine reacts with 5-bromothiophene-2-boronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/water (3:1) at 90°C (12 hr, 75% yield).

Amide Coupling: Final Step

Activation of 4-(Azepan-1-ylsulfonyl)benzoic Acid

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂, reflux, 3 hr). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous tetrahydrofuran (THF).

Coupling with 4-(5-Bromothiophen-2-yl)thiazol-2-amine

The acyl chloride is added dropwise to a solution of thiazol-2-amine and N,N-diisopropylethylamine (DIPEA) in THF (0°C → 25°C, 6 hr). The reaction is monitored via TLC, and the product is isolated by filtration (yield: 80–85%).

Critical Parameters

  • Molar Ratio : 1:1.2 (acyl chloride:amine)
  • Solvent : Anhydrous THF
  • Base : DIPEA (2.5 eq)
  • Purity : >98% (HPLC)

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/n-hexane (1:3) to afford white crystalline solid (m.p. 215–218°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, thiazole-H), 7.89–7.40 (m, 7H, aromatic-H), 3.20–3.05 (m, 4H, azepane-H).
  • MS (ESI+) : m/z 595.2 [M+H]⁺ (calculated for C₂₇H₃₅ClN₄O₅S₂).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent WO2013045479A1 highlights a continuous flow system for analogous sulfonamide-thiazole conjugates, reducing reaction time by 40% and improving yield to 88%.

Green Chemistry Approaches

Microwave-assisted coupling (100°C, 30 min) in 2-MeTHF (bio-based solvent) achieves 82% yield with reduced energy input.

Challenges and Optimization

Byproduct Formation

Over-sulfonylation or N-alkylation may occur if reaction stoichiometry deviates. Excess DIPEA (>3 eq) suppresses alkylation byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. THF strikes an optimal balance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(azepan-1-ylsulfonyl)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide?

  • Methodology : The synthesis typically involves sequential coupling of the thiazole, sulfonyl, and benzamide moieties. Key steps include:

  • Sulfonylation : Reacting the azepane-sulfonyl chloride with the benzamide intermediate in dimethylformamide (DMF) at 60–80°C for 6–8 hours .
  • Thiazole formation : Using Hantzsch thiazole synthesis with 5-bromothiophene-2-carbaldehyde and thiourea derivatives under reflux in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol to achieve >95% purity .
    • Critical parameters : Temperature control during sulfonylation and stoichiometric precision in thiazole formation are essential to avoid byproducts like des-bromo analogs .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Primary methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the presence of the azepane sulfonyl (δ 3.2–3.5 ppm for CH₂ groups), bromothiophene (δ 7.1–7.3 ppm), and benzamide (δ 8.0–8.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺: 534.02 Da) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Assay design :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., piperidine instead of azepane) or halogen substitutions (Cl/F instead of Br) .

  • Activity cliffs : Compare IC₅₀ values in kinase assays to identify critical functional groups (Table 1) .

    • Computational tools : Molecular docking (AutoDock Vina) to predict binding modes with target proteins like EGFR .

    Table 1 : SAR of Key Analogs

    Analog ModificationEGFR IC₅₀ (nM)Solubility (µg/mL)
    Parent compound (Br)12015
    Cl substitution9518
    Piperidine sulfonyl21032

Q. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay reproducibility : Validate protocols using reference inhibitors (e.g., erlotinib for EGFR) .
  • Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological environments .
  • Orthogonal assays : Confirm kinase inhibition via Western blotting (phospho-EGFR detection) .

Q. What mechanistic studies can elucidate this compound’s interaction with biological targets?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified EGFR .
  • X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding poses .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Protocol :

  • pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal stability : Heat at 40–60°C for 48 hours; assess changes in NMR spectra .
  • Light sensitivity : Expose to UV (254 nm) and track photodegradation products .

Q. What strategies can enhance this compound’s potential as a prodrug?

  • Design principles :

  • Ester prodrugs : Introduce acetyl or pivaloyl groups to the benzamide to improve oral bioavailability .
  • Enzymatic activation : Test hydrolysis by esterases in plasma (LC-MS/MS quantification) .
  • In vivo validation : Pharmacokinetic studies in rodent models to measure bioavailability and metabolite formation .

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